molecular formula C7H10ClN3 B3244150 (1-Ethyl-1H-imidazol-2-yl)acetonitrile hydrochloride CAS No. 1609406-62-3

(1-Ethyl-1H-imidazol-2-yl)acetonitrile hydrochloride

Cat. No.: B3244150
CAS No.: 1609406-62-3
M. Wt: 171.63
InChI Key: RZVLXWAUNDSGHZ-UHFFFAOYSA-N
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Description

(1-Ethyl-1H-imidazol-2-yl)acetonitrile hydrochloride is a chemical compound with the molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol . It is a solid compound that is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-1H-imidazol-2-yl)acetonitrile hydrochloride typically involves the reaction of 1-ethylimidazole with acetonitrile in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-1H-imidazol-2-yl)acetonitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, amines, and other functionalized compounds that retain the imidazole core structure .

Scientific Research Applications

(1-Ethyl-1H-imidazol-2-yl)acetonitrile hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Ethyl-1H-imidazol-2-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1-Ethyl-1H-imidazol-2-yl)acetonitrile hydrochloride include other imidazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the ethyl group and nitrile functionality, which imparts distinct chemical reactivity and potential biological activity .

Biological Activity

Overview

(1-Ethyl-1H-imidazol-2-yl)acetonitrile hydrochloride is a chemical compound with the molecular formula C7_7H10_{10}ClN3_3 and a molecular weight of 171.63 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. Its structure features an imidazole ring, which is a common motif in many biologically active compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. The precise mechanisms are still under investigation, but it is believed that the compound may influence signaling pathways related to antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0048 - 0.0195 mg/mL
Bacillus subtilis4.69 - 22.9 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

These findings suggest that this compound may possess comparable efficacy to other known antimicrobial agents, making it a candidate for further development in treating bacterial infections .

Antifungal Activity

In addition to antibacterial properties, studies have also evaluated the antifungal activity of imidazole derivatives. Compounds similar to this compound have shown effectiveness against various fungal strains, including Candida albicans.

Fungal Strain MIC Values
Candida albicans16.69 - 78.23 µM
Fusarium oxysporum56.74 - 222.31 µM

These results indicate the potential of this compound in treating fungal infections, although specific data on this compound's antifungal activity is limited and requires further research .

Case Studies

A notable case study involved the synthesis and evaluation of various imidazole derivatives for their bioactivity against resistant strains of bacteria, such as Helicobacter pylori. The study demonstrated that certain hybrids containing imidazole moieties exhibited significant inhibition against both metronidazole-sensitive and resistant strains, suggesting that this compound could be explored for similar applications .

Properties

IUPAC Name

2-(1-ethylimidazol-2-yl)acetonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.ClH/c1-2-10-6-5-9-7(10)3-4-8;/h5-6H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVLXWAUNDSGHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CC#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609406-62-3
Record name 1H-Imidazole-2-acetonitrile, 1-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609406-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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